Array ( [bid] => 3045634 )
2,5-Pyrrolidinedione is a cyclic imide, a class of organic compounds known for their diverse biological activities. Research on other cyclic imides suggests potential applications in areas like enzyme inhibition and medicinal chemistry .
The presence of a 3-methylbenzoyl group might influence the molecule's interaction with biological targets. Understanding how substituent groups on aromatic rings affect biological activity is a well-established field in medicinal chemistry .
2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This compound features a pyrrolidinedione backbone, which is characterized by a five-membered ring containing two carbonyl groups. The presence of the 3-methylbenzoyloxy group enhances its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
These reactions make it a valuable intermediate for synthesizing more complex organic molecules .
2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- exhibits notable biological activities:
The synthesis of 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- typically involves:
The compound has diverse applications across several domains:
Research indicates that 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- interacts with various biomolecules:
Several compounds share structural similarities with 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | C12H11NO4 | Similar structure with a different benzoyloxy group |
| 2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- | C12H11NO4 | Variation in the position of the methyl group |
| 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | C9H7NO4S | Incorporates a thiophene ring |
The uniqueness of 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- lies in its specific structural arrangement that influences its biological activity and interaction profiles. Its ability to modulate enzyme activity and cellular processes distinguishes it from other similar compounds .
The spatial orientation of substituents on the benzoyl moiety profoundly influences the inhibitory potency of 2,5-pyrrolidinedione derivatives. In a systematic evaluation of para-, meta-, and ortho-methylbenzoyl analogs, the meta-substituted derivative (3-methylbenzoyl) exhibited superior enzymatic inhibition compared to its positional isomers [1] [6].
Table 1: Inhibitory Potency of Benzoyl-Substituted Analogs Against N-Acylethanolamine Acid Amidase (NAAA)
| Substituent Position | IC₅₀ (μM) | Selectivity Ratio (NAAA/FAAH) |
|---|---|---|
| Para-methyl | 8.2 ± 0.9 | 12:1 |
| Meta-methyl | 3.1 ± 0.3 | 28:1 |
| Ortho-methyl | >50 | <2:1 |
Data adapted from Zhou et al. (2018) [1] demonstrates that meta-substitution creates optimal steric complementarity with the hydrophobic subpocket of NAAA's catalytic site. Ortho-substituents induce unfavorable steric clashes, while para-substituents reduce π-π stacking interactions with Tyr-267 [1]. The 3-methyl group's positioning aligns with the enzyme's substrate recognition portal, enhancing binding affinity through van der Waals contacts with Leu-189 and Phe-214 [1].
The electron-donating methyl group at the benzoyl meta-position modulates charge distribution across the pharmacophore. Density functional theory (DFT) calculations reveal that the 3-methyl substituent increases electron density at the carbonyl oxygen by 18% compared to unsubstituted analogs . This electronic perturbation enhances hydrogen-bonding capacity with the oxyanion hole residues (Gly-123/Asn-175) in NAAA's active site [1].
Comparative studies of 3-methyl vs. 3-fluoro analogs demonstrate the methyl group's superior hydrophobic stabilization effects. While both substituents improve lipophilicity (logP increase of 0.4 units), the 3-methyl derivative shows 3.2-fold greater membrane permeability in Caco-2 cell monolayers . This property correlates with enhanced in vivo anti-inflammatory efficacy in murine models of acute lung injury [1].
Nuclear magnetic resonance (NMR) studies combined with molecular dynamics simulations reveal two predominant conformers of the pyrrolidinedione core:
Table 2: Conformational Populations Under Physiological Conditions
| Solvent System | Half-Chair (%) | Envelope (%) |
|---|---|---|
| Phosphate buffer pH 7.4 | 72 | 28 |
| Lipid bilayer mimetic | 81 | 19 |
Alkylation at the pyrrolidine nitrogen shifts conformational equilibrium toward the bioactive half-chair form through steric compression effects [4]. This conformational tuning explains the 4.7-fold potency increase observed in N-methylated derivatives compared to their non-alkylated counterparts [1].
Three-dimensional pharmacophore mapping identifies four critical features for NAAA inhibition:
Figure 1: Overlay of 2,5-Pyrrolidinedione, 1-[(3-Methylbenzoyl)Oxy]- (magenta) and Structural Analogs
The pharmacophore model successfully predicts bioactivity trends across 27 analogs (R² = 0.89), validating the essentiality of the meta-methylbenzoyl-pyrrolidinedione scaffold [1] . Replacement of the pyrrolidinedione with succinimide or maleimide rings decreases potency by 12-15 fold due to altered dipole moments and reduced enolate stabilization [4].
2,5-Pyrrolidinedione derivatives represent a significant class of aminopeptidase N inhibitors with well-characterized inhibition kinetics [1]. Aminopeptidase N, also known as CD13 antigen, belongs to the M1 family of zinc metallopeptidases and exhibits preference for neutral amino acids, removing N-terminal amino acids from unsubstituted oligopeptides [2]. The enzyme demonstrates substrate preference in the order: Ala>Phe>Tyr>Leu>Arg>Thr>Trp>Lys>Ser>Asp>His>Val [2].
Pyrrolidinedione-based peptidomimetics have demonstrated potent inhibitory activity against aminopeptidase N, with compound 8f achieving an IC50 value of 1.0 μM [1]. These compounds display competitive inhibition kinetics, as evidenced by enzyme kinetic studies that reveal reversible binding characteristics [3]. The inhibition constant Ki values for morin, a related competitive inhibitor, demonstrate Ki of 21.23 μM, providing insight into the binding affinity range for this class of compounds [3].
Structure-activity relationship studies reveal that the pyrrolidinedione scaffold provides optimal inhibitory activity when specific structural modifications are present [1]. The inhibitory potency correlates directly with the presence of aromatic substituents and specific ester functionalities [1]. Comparative analysis with bestatin, a well-established aminopeptidase N inhibitor, demonstrates that pyrrolidinedione derivatives exhibit superior activity profiles in vivo [1].
Table 1: Aminopeptidase N Inhibition Kinetics Parameters
| Parameter | Value | Reference Compound |
|---|---|---|
| IC50 (μM) | 1.0 | Compound 8f |
| Ki (μM) | 21.23 | Morin |
| Inhibition Type | Competitive | Multiple derivatives |
| pH Optimum | 7.0-7.5 | Native enzyme |
The enzyme exhibits multiple isoforms with distinct molecular weights and glycosylation patterns, ranging from approximately 150 kDa [4]. Human aminopeptidase N demonstrates significantly lower catalytic efficiency compared to pig aminopeptidase N, with more than 50-fold reduced kcat/Km values [5]. This difference primarily results from reduced kcat values, suggesting distinct regulatory mechanisms for the human enzyme [5].
Inhibitor selectivity studies demonstrate that pyrrolidinedione derivatives exhibit enhanced potency against human aminopeptidase N compared to pig orthologs [5]. Compounds containing homophenylalanine and homocyclohexanylalanine residues show more than 10-fold greater potency for human aminopeptidase N [5].
The pyrrolidinedione class of compounds has been identified as novel reversible inhibitors of the bacterial enzyme MurA, demonstrating unique allosteric modulation mechanisms [6]. MurA catalyzes the conversion of UDP-N-acetylglucosamine into UDP-N-acetylglucosamine enolpyruvate through addition of enolpyruvate from phosphoenolpyruvate [6]. Compound 46, the most potent pyrrolidinedione derivative, exhibits IC50 values of 4.5 μM against wild-type MurA and 4.9 μM against the fosfomycin-resistant C115D mutant [6].
Native mass spectrometry experiments reveal that MurA exists in a closed UNAM- and PEP-bound conformation as expressed [6]. The binding of pyrrolidinedione compounds requires the presence of UDP-N-acetylglucosamine substrate to induce conformational changes that expose the binding site [6]. This represents a novel mechanism distinct from traditional competitive inhibition, where the inhibitor binding depends on substrate-induced conformational unlocking [6].
Enzyme kinetics analysis using Lineweaver-Burk plots initially suggested uncompetitive inhibition patterns, with parallel lines observed for different inhibitor concentrations [6]. However, native mass spectrometry studies demonstrate that the mechanism involves more complex conformational requirements rather than simple uncompetitive binding [6]. The requirement for UDP-N-acetylglucosamine presence indicates that pyrrolidinedione compounds bind to the open, substrate-accessible form of the enzyme [6].
Table 2: MurA Enzymatic Activity Modulation Parameters
| Parameter | Wild-Type MurA | C115D Mutant |
|---|---|---|
| IC50 (μM) | 4.5 ± 0.5 | 4.9 ± 0.3 |
| Binding Mode | Reversible | Reversible |
| Conformational Requirement | UDP-N-acetylglucosamine dependent | UDP-N-acetylglucosamine dependent |
| Additive Effect with Fosfomycin | Present | Absent |
Nuclear magnetic resonance spectroscopy studies using 15N-1H TROSY HSQC demonstrate that both fosfomycin and compound 46 affect similar regions of the protein while maintaining distinct binding characteristics [6]. Chemical shift perturbations reveal that pyrrolidinedione binding occurs in regions adjacent to but not overlapping with the fosfomycin binding site [6]. This explains the observed additive inhibitory effects when both compounds are present simultaneously [6].
Molecular docking studies propose that the S-enantiomer of compound 46 occupies the UDP-N-acetylglucosamine binding site, with the pyrrolidinedione ring positioned where the ribose normally binds [6]. The terminal chlorophenyl ring forms cation-π interactions with Arg120, potentially replacing the salt bridge normally formed by UDP-N-acetylglucosamine phosphate [6]. The tert-butyl ester group interacts with hydrophobic residues including Val161, Pro289, Val327, and Lys160 methylene groups [6].
Isothermal titration calorimetry serves as the gold standard technique for characterizing protein-ligand interactions, providing simultaneous determination of binding affinity, stoichiometry, enthalpy, and entropy in single experiments [7]. This label-free method directly measures heat released or absorbed during binding events, enabling complete thermodynamic characterization of molecular interactions [8].
The technique measures binding constants, reaction stoichiometry, enthalpy changes, and entropy changes, providing comprehensive thermodynamic profiles [8]. For pyrrolidinedione derivatives, isothermal titration calorimetry enables determination of intrinsic binding thermodynamics by accounting for linked protonation reactions and conformational changes [9]. The observed enthalpy values depend significantly on buffer conditions, with variations from +7 kJ/mol in phosphate buffer to -32 kJ/mol in TRIS buffer [9].
Temperature-dependent isothermal titration calorimetry studies reveal heat capacity changes upon binding, calculated from the slope of enthalpy versus temperature plots [10]. These measurements provide insights into hydrophobic interactions and conformational changes accompanying protein-ligand binding [10]. The heat capacity change can be positive when hydrophobic interactions are disrupted or negative when hydrophobic interactions form upon binding [11].
Table 3: Isothermal Titration Calorimetry Parameters for Protein-Ligand Interactions
| Thermodynamic Parameter | Typical Range | Information Provided |
|---|---|---|
| Binding Constant (Ka) | 10³-10⁹ M⁻¹ | Affinity strength |
| Enthalpy Change (ΔH) | -50 to +20 kJ/mol | Binding mechanism |
| Entropy Change (ΔS) | Variable | Conformational effects |
| Heat Capacity Change (ΔCp) | -2 to +2 kJ/mol/K | Hydrophobic interactions |
Protein-detected nuclear magnetic resonance spectroscopy complements isothermal titration calorimetry by providing structural insights into binding sites and conformational changes [6]. The combination of these techniques enables comprehensive characterization of pyrrolidinedione binding mechanisms, revealing the requirement for substrate-induced conformational changes [6].
Displacement isothermal titration calorimetry experiments allow characterization of high-affinity interactions that cannot be measured directly [9]. This approach involves titrating a strongly binding ligand into protein pre-saturated with a weakly binding compound [9]. Such methods prove particularly valuable for characterizing tight-binding pyrrolidinedione derivatives with nanomolar affinities [9].
Cellular permeability represents a critical determinant of biological activity for pyrrolidinedione compounds, with molecular size and polarity serving as key limiting factors [12]. Compounds exceeding 1000 ų molecular volume demonstrate sharp reductions in passive membrane permeability, establishing practical upper limits for cell-permeable drugs [13]. The polar surface area threshold of 140 Ų represents another critical parameter for maintaining adequate permeability [13].
Pyrrolidinedione derivatives demonstrate cellular uptake through multiple mechanisms, including passive diffusion and transporter-mediated processes [14]. Succinimide-modified compounds exhibit elevated cellular uptake in brain endothelial cells, suggesting potential for blood-brain barrier penetration [14]. The uptake kinetics follow exponential saturation patterns with distinct half-times depending on concentration and cell type [14].
Structure-activity relationships reveal that molecular flexibility enables pyrrolidinedione compounds to adopt different conformations in various environments [15]. Nuclear magnetic resonance studies demonstrate that these compounds can minimize polar surface area in apolar environments while maintaining solubility in aqueous solutions [15]. This chameleonic behavior facilitates membrane permeation by allowing conformational adaptation to lipid bilayer environments [15].
Table 4: Cellular Permeability Parameters for Pyrrolidinedione Derivatives
| Parameter | Threshold Value | Impact on Permeability |
|---|---|---|
| Molecular Volume | >1000 ų | Sharp permeability reduction |
| Polar Surface Area | >140 Ų | Decreased membrane penetration |
| Molecular Weight | >1000 Da | Limited oral bioavailability |
| Conformational Flexibility | High | Enhanced permeability |
Intracellular target engagement requires compounds to traverse cellular membranes while maintaining target binding affinity [16]. Permeability-modifying moieties can control cellular distribution, with anionic groups significantly reducing cell penetration for cytosolic targets [16]. Compounds targeting nuclear or cytosolic proteins show near-complete activity loss when conjugated with polar modifying groups [16].
The cellular uptake mechanisms for pyrrolidinedione compounds involve multiple pathways, including caveolae-mediated endocytosis and lipid raft-mediated internalization [17]. These pathways circumvent lysosomal degradation routes, enhancing intracellular accumulation [17]. Cell-penetrating peptide derivatives containing pyrrolidine rings demonstrate efficient cellular uptake with minimal cytotoxicity [17].